molecular formula C9H11N3S B1482275 2-(3-(thiophen-3-yl)-1H-pyrazol-4-yl)ethan-1-amine CAS No. 2092049-08-4

2-(3-(thiophen-3-yl)-1H-pyrazol-4-yl)ethan-1-amine

Cat. No. B1482275
M. Wt: 193.27 g/mol
InChI Key: ZSFQBSVSFWJDKD-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiophene and pyrazole rings, which are aromatic and contribute to the compound’s stability. The ethanamine group would provide a site for potential reactions or further modifications .


Chemical Reactions Analysis

As an aromatic compound with an amine group, “2-(3-(thiophen-3-yl)-1H-pyrazol-4-yl)ethan-1-amine” could participate in various chemical reactions. The amine group could act as a nucleophile in substitution reactions or could be protonated under acidic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the aromatic rings would contribute to its stability and potentially its solubility in organic solvents. The amine group could form hydrogen bonds, which could influence its solubility in water and its boiling and melting points .

Scientific Research Applications

Chemical Synthesis and Structural Diversity

Research has explored the use of related compounds in chemical synthesis to create structurally diverse libraries. For example, 3-Dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, a ketonic Mannich base derived from 2-acetylthiophene, was used as a starting material in various alkylation and ring closure reactions. This process generated a range of compounds including dithiocarbamates, thioethers, and derivatives of pyrazolines, pyridines, benzodiazepines, among others (Roman, 2013).

Catalysis and Polymerization

A study investigated the use of pyrazolylamine ligands, similar in structure to the compound , in catalyzing the oligomerization and polymerization of ethylene. The ligands, when activated with aluminum co-catalysts, demonstrated the ability to produce various polyethylene types, showcasing the versatility of these compounds in polymer science (Obuah et al., 2014).

Medicinal Chemistry Applications

In medicinal chemistry, similar compounds have been synthesized and evaluated for their antidepressant activities. For instance, a series of phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides were created and assessed for their potential as antidepressant medications. This highlights the applicability of such compounds in the development of new therapeutic agents (Mathew et al., 2014).

Material Science and Functional Modification

Another study focused on modifying polyvinyl alcohol/acrylic acid hydrogels with various amine compounds, including pyrazol-derivatives, to enhance their properties for potential medical applications. This kind of functional modification indicates the role of such compounds in material science, particularly in creating materials with improved thermal stability and biological activities (Aly & El-Mohdy, 2015).

Future Directions

The study of novel compounds like “2-(3-(thiophen-3-yl)-1H-pyrazol-4-yl)ethan-1-amine” is crucial in fields like medicinal chemistry, where new drugs are being developed. Future research could explore its synthesis, properties, and potential biological activity .

properties

IUPAC Name

2-(5-thiophen-3-yl-1H-pyrazol-4-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3S/c10-3-1-7-5-11-12-9(7)8-2-4-13-6-8/h2,4-6H,1,3,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSFQBSVSFWJDKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C2=C(C=NN2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-(thiophen-3-yl)-1H-pyrazol-4-yl)ethan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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